molecular formula C13H17F3N2O3S B13781048 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

Cat. No.: B13781048
M. Wt: 338.35 g/mol
InChI Key: GDGZJWWIHVBLMW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a trifluoromethoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 3,5-dimethylpiperazine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine is unique due to the combination of its piperazine ring and trifluoromethoxyphenyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17F3N2O3S

Molecular Weight

338.35 g/mol

IUPAC Name

3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

InChI

InChI=1S/C13H17F3N2O3S/c1-9-7-18(8-10(2)17-9)22(19,20)12-5-3-11(4-6-12)21-13(14,15)16/h3-6,9-10,17H,7-8H2,1-2H3

InChI Key

GDGZJWWIHVBLMW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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